1-(3-Chlorophenyl)-4-(tritylsulfanyl)butan-1-one
Description
1-(3-Chlorophenyl)-4-(tritylsulfanyl)butan-1-one is a synthetic organic compound featuring a ketone backbone substituted with a 3-chlorophenyl group and a tritylsulfanyl (triphenylmethylsulfanyl) moiety. This structure combines aromatic, sulfur-containing, and carbonyl functionalities, which may confer unique physicochemical properties, such as steric bulk from the trityl group and electronic effects from the chlorine substituent.
Properties
Molecular Formula |
C29H25ClOS |
|---|---|
Molecular Weight |
457.0 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-4-tritylsulfanylbutan-1-one |
InChI |
InChI=1S/C29H25ClOS/c30-27-19-10-12-23(22-27)28(31)20-11-21-32-29(24-13-4-1-5-14-24,25-15-6-2-7-16-25)26-17-8-3-9-18-26/h1-10,12-19,22H,11,20-21H2 |
InChI Key |
MRTUDSCYPVWKFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCCC(=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-4-(tritylsulfanyl)butan-1-one typically involves the reaction of 3-chlorobenzaldehyde with tritylthiol in the presence of a base, followed by a series of steps to introduce the butanone moiety. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-4-(tritylsulfanyl)butan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(3-Chlorophenyl)-4-(tritylsulfanyl)butan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-4-(tritylsulfanyl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-1-cyclobutanecarboxylic Acid
- Structure : A 4-chlorophenyl group attached to a cyclobutane ring with a carboxylic acid substituent.
- Key Differences :
- Substituent Position : The chlorine atom is para (4-position) on the phenyl ring, contrasting with the meta (3-position) in the target compound. This alters electronic effects (e.g., resonance and inductive interactions).
- Functional Groups : Contains a carboxylic acid instead of a ketone and lacks the tritylsulfanyl group.
- Properties : Melting point (80–82°C) and molecular weight (210.65 g/mol) are documented, suggesting moderate thermal stability .
1-(3-Chloro-4-fluorophenyl)-2,2-dimethyl-1-butanone
- Structure : A ketone with a 3-chloro-4-fluorophenyl group and dimethyl substitution on the β-carbon.
- Steric Effects: Dimethyl groups at the β-carbon increase steric hindrance compared to the linear butanone chain in the target compound.
- Safety : Classified under GHS guidelines, indicating hazards such as acute toxicity or skin irritation .
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
- Structure : A pyrazole ring with a 3-chlorophenylsulfanyl group, trifluoromethyl substituent, and aldehyde functionality.
- Key Differences :
Pharmaceutical Isoxazole Derivatives (e.g., TT001)
- Structure : 3-Chlorophenyl-substituted isoxazole linked to triazole and pyridine moieties.
- Key Differences: Biological Activity: Designed for stress-related disorders in veterinary medicine, leveraging the 3-chlorophenyl group for target binding. Complexity: The isoxazole-triazole-pyridine scaffold contrasts with the simpler butanone backbone of the target compound .
Merbaphen (Historical Mercury-Based Drug)
- Structure : Mercury-containing compound with a 3-chlorophenyl group and diethylpyrimidinetrione.
- Key Differences :
Structural and Functional Comparison Table
Research Implications and Gaps
- Synthetic Utility : The tritylsulfanyl group in the target compound may act as a protective group in organic synthesis, akin to sulfur-based moieties in pyrazole derivatives .
- Biological Potential: Structural parallels with isoxazole pharmaceuticals suggest possible bioactivity, though toxicity profiles (e.g., vs. Merbaphen) must be evaluated .
- Data Limitations: No direct data on the target compound’s solubility, stability, or reactivity were found. Experimental studies are needed to validate inferred properties.
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